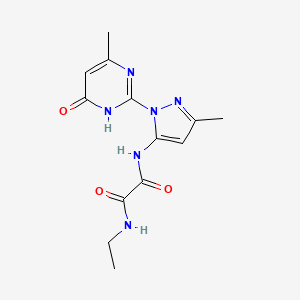
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Quantum Entanglement and Cancer Diagnosis
A study by Alireza, Jennifer, and Angela (2019) used a nano molecule structurally similar to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide for the diagnosis of human cancer cells, tissues, and tumors. This research highlights the application of such compounds in quantum entanglement dynamics, particularly in the non-linear interaction between nano molecules and a two-mode field, which is crucial for cancer diagnosis (Alireza, Jennifer, & Angela, 2019).
Electrocatalysis in Hydrogen Peroxide Synthesis
Fellinger et al. (2012) discussed the use of a nitrogen-doped carbon derived from an ionic liquid related to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This material served as an effective catalyst for electrochemical hydrogen peroxide synthesis, indicating the potential of similar compounds in catalysis and green chemistry applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Polymer Science and Material Engineering
Wilsens et al. (2018) investigated the impact of an aliphatic oxalamide-based nucleating agent on isotactic polypropylene (iPP). This study underscores the significance of oxalamide derivatives in modifying polymer properties, which could be crucial for advanced material engineering and processing (Wilsens et al., 2018).
Medical Chemistry and DNA Binding
Casini et al. (2006) explored dinuclear gold(III) oxo complexes with ligands related to the N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. Their study sheds light on the interaction of such compounds with DNA and proteins, offering insights for medical chemistry and potential therapeutic applications (Casini et al., 2006).
Environmental and Analytical Chemistry
Howard et al. (1983) described the formation of DNA adducts upon metabolic reduction of environmental pollutants, using mechanisms that could be applicable to compounds like N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This research is essential for understanding the environmental impact and analytical detection of similar compounds (Howard, Heflich, Evans, & Beland, 1983).
Synthetic Chemistry
Mamedov et al. (2016) developed a novel synthetic approach involving 2-substituted-3-(2-nitrophenyl)oxiranes, which are structurally related to N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide. This highlights the compound's relevance in synthetic chemistry for the production of various derivatives (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYRORXEAYFPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)
![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)

![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2694391.png)

![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)
